Ethylene glycol-(OD)2
Overview
Description
Ethylene glycol-(OD)2, also known as deuterated ethylene glycol, is a derivative of ethylene glycol where the hydrogen atoms are replaced with deuterium. This compound is of significant interest in various scientific fields due to its unique properties and applications. Ethylene glycol itself is a colorless, odorless, and sweet-tasting liquid commonly used in antifreeze formulations and as a raw material in the production of polyester fibers .
Mechanism of Action
Target of Action
Ethylene glycol-(OD)2 is the deuterium-labeled version of ethylene glycol . Ethylene glycol is a common compound used in various applications, including as a raw material in the manufacture of polyester fibers and for antifreeze formulations It’s known that ethylene glycol can be metabolized by organisms like escherichia coli and Clostridium autoethanogenum , suggesting that its targets could be enzymes or pathways involved in its metabolism.
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that this compound could potentially interact with its targets in a similar manner, serving as a tracer in biochemical processes.
Biochemical Pathways
Ethylene glycol can be metabolized by organisms like Escherichia coli and Clostridium autoethanogenum . In Escherichia coli, oxygen concentration plays a crucial role in the assimilation and use of ethylene glycol as a substrate . In Clostridium autoethanogenum, a novel synthetic biochemical pathway has been developed to convert acetate into ethylene glycol
Pharmacokinetics
This compound is the deuterium-labeled version of ethylene glycol . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that this compound could potentially have similar effects, serving as a tracer in biochemical processes.
Action Environment
It’s known that ethylene glycol is used in various environmental conditions, including as a raw material in the manufacture of polyester fibers and for antifreeze formulations . This suggests that this compound could potentially be stable and effective in a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
Ethylene Glycol-(OD)2 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, including alcohol dehydrogenase, which is the rate-limiting step in its metabolism . The accumulation of its metabolite, glycolate, leads to direct cellular toxicity .
Cellular Effects
This compound influences cell function in several ways. It can cause confusion, disorientation, lethargy, stupor, and coma in the nervous system . It also affects the renal system, leading to renal failure from acute tubular necrosis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to glycolate, a process catalyzed by alcohol dehydrogenase . This metabolite is extremely toxic and causes direct cellular toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it causes excitement and confusion, which can progress to ataxia, lethargy, stupor, and coma within 12 hours of ingestion . After 24-72 hours, it can lead to progressive cardiorespiratory failure and renal failure .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At high doses, it can cause severe metabolic acidosis due to the accumulation of glycolic acid .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to glycolate, a process catalyzed by alcohol dehydrogenase . This metabolite can chelate calcium ions, leading to the formation of calcium oxalate crystals .
Transport and Distribution
This compound is distributed throughout the body after ingestion. It is found in various tissues, including the nervous system and the renal system .
Subcellular Localization
Its metabolite, glycolate, accumulates in cells and causes direct cellular toxicity .
For a more detailed understanding, please refer to scientific literature and research articles .
Preparation Methods
The preparation of ethylene glycol-(OD)2 involves the reaction of ethylene glycol with heavy water (D2O). The process typically includes the following steps:
Reaction with Heavy Water: Ethylene glycol is reacted with heavy water to produce a mixture containing this compound.
Separation and Purification: The reaction mixture is then subjected to separation and purification processes to isolate this compound
Industrial production methods for this compound are similar to those used for ethylene glycol, with the primary difference being the use of heavy water instead of regular water .
Chemical Reactions Analysis
Ethylene glycol-(OD)2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce oxalic acid and other oxidation products. Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reduction reactions of this compound are less common but can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one or more deuterium atoms with other functional groups. .
Scientific Research Applications
Ethylene glycol-(OD)2 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in studies involving isotopic labeling.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms involving deuterium.
Medicine: It is used in medical research to investigate the effects of deuterium on biological systems and to develop deuterium-labeled drugs.
Industry: This compound is used in the production of deuterated polymers and other materials with unique properties
Comparison with Similar Compounds
Ethylene glycol-(OD)2 can be compared with other similar compounds such as:
Ethylene Glycol: The non-deuterated form of ethylene glycol, commonly used in antifreeze and polyester production.
Propylene Glycol: Another glycol with similar physical properties but different applications, such as in food and pharmaceuticals.
Diethylene Glycol: A related compound with two ethylene glycol units, used in the production of plasticizers and resins
This compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts.
Properties
IUPAC Name |
1,2-dideuteriooxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCAIKOWRPUZTN-NMQOAUCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OCCO[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450700 | |
Record name | Ethylene glycol-(OD)2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219-52-5 | |
Record name | 1,2-Ethanediol-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2219-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol-(OD)2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2219-52-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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